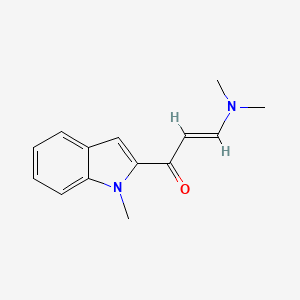

3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one

Description

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-1-(1-methylindol-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-15(2)9-8-14(17)13-10-11-6-4-5-7-12(11)16(13)3/h4-10H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVQARIUWXNEQL-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C=C1C(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Synthesis of 1-methyl-1H-indole

- Starting material: 1H-indole

- Reagents: Sodium hydride, methyl iodide

- Solvent: Tetrahydrofuran (THF)

- Conditions: Ice bath initially, then room temperature stirring for 30 minutes

- Procedure: 1H-indole is dissolved in THF under an ice bath. Sodium hydride is added slowly to deprotonate the indole nitrogen, followed by methyl iodide addition to methylate the nitrogen atom. The reaction mixture is stirred at room temperature until completion.

- Workup: The solvent is removed under reduced pressure; the residue is extracted with water and dichloromethane.

- Yield: Approximately 90.7%

- Characterization: 1H NMR confirms methylation at the nitrogen position.

Step 2: Acylation to 1-(1-methyl-1H-indol-2-yl) ethan-1-one

- Starting material: 1-methyl-1H-indole

- Reagents: Diethyl aluminum chloride, acetyl chloride

- Solvent: Methylene chloride (dichloromethane)

- Conditions: Nitrogen atmosphere, ice bath, stirring for 30 minutes

- Procedure: Under nitrogen and cooling, 1-methyl-1H-indole is dissolved in methylene chloride. Diethyl aluminum chloride is added to activate the indole ring, followed by slow addition of acetyl chloride to introduce the acetyl group at the 2-position of the indole.

- Workup: The reaction mixture is extracted with aqueous alkali and dichloromethane; the organic phase is evaporated and recrystallized from petroleum ether.

- Yield: Approximately 78.8%

- Characterization: 1H NMR spectra show signals consistent with the acetylated indole.

Step 3: Condensation to form 3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one

- Starting material: 1-(1-methyl-1H-indol-2-yl) ethan-1-one

- Reagents: N,N-dimethylformamide dimethyl acetal (DMF-DMA)

- Conditions: Microwave irradiation at 110°C, 50 W power, 2 hours

- Procedure: The ketone intermediate is mixed with DMF-DMA and subjected to microwave heating under controlled pressure. This promotes the formation of the enaminone structure via condensation.

- Workup: The reaction mixture is extracted multiple times with saturated sodium bicarbonate solution and methylene chloride. The solvent is evaporated, and the product is recrystallized from ether.

- Yield: Approximately 50%

- Characterization: Confirmed by mass spectrometry and 1H NMR, showing characteristic signals for the propenone and dimethylamino groups.

Summary of Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Solvent | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | N-Methylation | Sodium hydride, methyl iodide, ice bath | Tetrahydrofuran | 90.7 | High yield, clean methylation |

| 2 | Electrophilic Acylation | Diethyl aluminum chloride, acetyl chloride, nitrogen atmosphere, ice bath | Dichloromethane | 78.8 | Selective 2-position acylation |

| 3 | Condensation (enaminone formation) | N,N-dimethylformamide dimethyl acetal, microwave, 110°C, 2h | None (microwave) | 50 | Moderate yield, microwave-assisted |

Research Findings and Optimization Notes

- The methylation step is critical to protect the indole nitrogen and direct subsequent acylation to the 2-position.

- Use of diethyl aluminum chloride as a Lewis acid catalyst enhances regioselectivity and yield in the acylation step.

- Microwave-assisted condensation significantly reduces reaction time compared to conventional heating and improves product purity.

- Extraction and purification steps involving aqueous alkali and organic solvents are essential to isolate pure intermediates and final product.

- The overall synthetic route is amenable to scale-up and modification for derivatives synthesis, making it valuable for medicinal chemistry applications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole derivatives with reduced functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

One of the most significant applications of 3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one is its role as an intermediate in the synthesis of anticancer drugs. Research indicates that this compound can be utilized to synthesize various active pharmaceutical ingredients, including osimertinib, which is used for treating non-small cell lung cancer . Its indole structure is known to exhibit biological activity that can inhibit tumor growth by targeting specific pathways involved in cancer proliferation.

Mechanism of Action

The compound's mechanism involves the modulation of cellular signaling pathways that are crucial for cancer cell survival. For instance, it may interact with enzymes or receptors that are overexpressed in tumors, leading to apoptosis or cell cycle arrest in malignant cells .

Synthetic Biology

Synthesis of Derivatives

This compound serves as a versatile building block for synthesizing various derivatives with enhanced biological activities. For example, modifications to the dimethylamino group or the indole moiety can yield compounds with improved potency or selectivity against specific cancer types .

Research Case Studies

A study conducted by Zou et al. demonstrated a three-step synthesis process for this compound, optimizing conditions to yield derivatives that exhibited significant anticancer activity . The research highlights the potential for developing new therapeutic agents through the structural modification of this compound.

Material Science

Applications in Organic Electronics

Beyond medicinal applications, this compound has been explored for its potential use in organic electronic materials. Due to its electronic properties, it can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible and efficient electronic devices .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Reactivity: The indole-containing derivatives (e.g., entries 1 and 2) exhibit lower yields (41–50%) compared to non-heterocyclic analogs (e.g., entry 3: 62%), likely due to steric hindrance from the indole ring . Electron-withdrawing groups (e.g., CF₃ in entry 3) enhance chalcone stability during synthesis, improving yields .

Biological Activity: Indole derivatives (entries 1 and 2) show promise in anticancer and antimalarial research, attributed to their ability to intercalate DNA or inhibit parasitic enzymes . Dimethylamino-phenyl chalcones (entry 3) exhibit potent monoamine oxidase (MAO) inhibition, with IC₅₀ values < 1 μM, making them candidates for neurodegenerative disease therapeutics .

Synthetic Flexibility :

- Microwave-assisted methods (entries 1 and 6) reduce reaction times and improve purity compared to conventional heating .

- Alkylation of indole NH (entry 2) using dimethyl sulfate under basic conditions introduces N-methyl groups critical for enhancing lipophilicity and bioavailability .

Physicochemical and Spectroscopic Comparison

Table 2: Spectroscopic Data and Physical Properties

Key Observations:

- The dimethylamino group consistently appears as a singlet near δ 2.85–3.10 ppm across all derivatives .

- C=O stretching in IR varies slightly (1634–1660 cm⁻¹), influenced by conjugation with electron-donating (e.g., dimethylamino) or withdrawing (e.g., CF₃) groups .

Activité Biologique

3-(Dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one, often referred to as a key intermediate in the synthesis of various bioactive compounds, has garnered attention for its potential biological activities, particularly in cancer research. This compound features an indole ring system, which is known for its diverse pharmacological properties. The following sections explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H14N2O, with a molecular weight of approximately 214.26 g/mol. It contains a dimethylamino group and a propenone moiety that contribute to its reactivity and potential interactions with biological targets .

Synthesis

Several methods have been developed for synthesizing this compound. A common approach involves the condensation of indole derivatives with dimethylaminopropenones using acidic catalysts. This method can yield high purity and good yields of the desired compound .

General Synthetic Route:

- Reagents: Indole derivative, dimethylaminopropenone, acidic catalyst (e.g., potassium hydrogen sulfate).

- Conditions: Reaction in aqueous medium at room temperature.

- Yield: Typically high, depending on reaction conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. Its structure suggests potential interactions with various biological targets, leading to anti-cancer properties.

Anticancer Potential

Studies have shown that compounds derived from this structure can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of this compound have been explored for their ability to disrupt cancer cell proliferation pathways .

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Apoptosis Induction | Induction of programmed cell death | |

| Enzyme Inhibition | Inhibition of specific cancer-related enzymes |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

- Study on Mycobacterium tuberculosis :

- In Vitro Studies :

- Mechanistic Insights :

Q & A

Q. What are the optimal synthetic routes for 3-(dimethylamino)-1-(1-methyl-1H-indol-2-yl)prop-2-en-1-one, and how can reaction conditions be tailored to improve yield?

The compound is typically synthesized via condensation reactions between indole derivatives and enone precursors. Key factors include solvent selection (e.g., ethanol or dichloromethane), acid/base catalysts (e.g., p-toluenesulfonic acid [p-TSA]), and temperature control (60–80°C). For example, chalcone-like derivatives of indole are synthesized using Claisen-Schmidt condensation, where substituents on the indole ring influence reactivity . Yield optimization may involve iterative adjustments of molar ratios, reflux times, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

- Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond lengths, as demonstrated in studies of analogous indole derivatives (e.g., R-factor = 0.041, mean C–C bond length = 0.002 Å) .

- 1H/13C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, enone protons at δ 6–8 ppm) .

- IR spectroscopy confirms functional groups (e.g., C=O stretching at ~1650 cm⁻¹, N–H bending at ~3400 cm⁻¹) .

- Mass spectrometry validates molecular weight (e.g., m/z ≈ 280–320 for similar indole-enone hybrids) .

Q. How can researchers assess the purity of synthesized batches, and what are common impurities?

Purity is evaluated via HPLC (using C18 columns and acetonitrile/water gradients) and thin-layer chromatography (TLC, with UV visualization). Impurities often arise from incomplete condensation (e.g., unreacted indole precursors) or oxidation byproducts. Recrystallization in ethanol or methanol improves purity to ≥95%, as noted in safety data sheets for related compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) and Atoms in Molecules (AIM) analysis elucidate the electronic properties and reaction mechanisms of this compound?

DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict frontier molecular orbitals, charge distribution, and reactivity sites. AIM theory analyzes bond critical points (BCPs) to distinguish covalent vs. non-covalent interactions, such as hydrogen bonding in crystal packing. For example, studies on similar enones revealed intramolecular charge transfer between the indole ring and carbonyl group, influencing photophysical properties .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

- Spectral discrepancies : Cross-validate using multiple techniques (e.g., X-ray vs. NMR) and compare with computed spectra (e.g., via Gaussian software). For instance, tautomeric forms of indole derivatives may cause shifts in NMR peaks .

- Biological activity variability : Standardize assays (e.g., MIC for antibacterial tests) and control for substituent effects. In chalcone-indole hybrids, electron-withdrawing groups on the aryl ring enhance antibacterial potency .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets, such as microbial enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like bacterial topoisomerases. The enone moiety’s planarity and the dimethylamino group’s electron-donating capacity facilitate π-π stacking and hydrogen bonding with active sites, as observed in structurally related indole derivatives .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scaling introduces risks of racemization or side reactions. Mitigation strategies include:

- Using chiral catalysts (e.g., L-proline) to retain enantiopurity.

- Optimizing reaction kinetics (e.g., slow addition of reagents to control exothermicity).

- Monitoring intermediates via in-situ FTIR or Raman spectroscopy .

Methodological Guidelines

- Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., indole alkylation) .

- Computational Workflows : Combine Gaussian for DFT, Multiwfn for AIM analysis, and PyMOL for visualization .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and quantify dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.